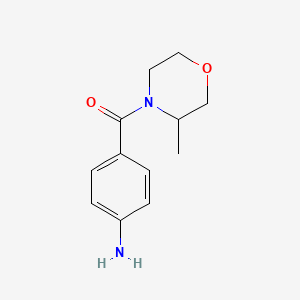

4-(3-Methylmorpholine-4-carbonyl)aniline

CAS No.: 1156650-13-3

Cat. No.: VC5751019

Molecular Formula: C12H16N2O2

Molecular Weight: 220.272

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156650-13-3 |

|---|---|

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.272 |

| IUPAC Name | (4-aminophenyl)-(3-methylmorpholin-4-yl)methanone |

| Standard InChI | InChI=1S/C12H16N2O2/c1-9-8-16-7-6-14(9)12(15)10-2-4-11(13)5-3-10/h2-5,9H,6-8,13H2,1H3 |

| Standard InChI Key | FKBXLYBUXDRHNJ-UHFFFAOYSA-N |

| SMILES | CC1COCCN1C(=O)C2=CC=C(C=C2)N |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(3-methylmorpholine-4-carbonyl)aniline is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol . Its IUPAC name, (4-aminophenyl)-(3-methylmorpholin-4-yl)methanone, reflects the integration of a 3-methylmorpholine group bonded to a para-aminophenyl ketone. Key structural features include:

-

Morpholine Ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, substituted with a methyl group at the 3-position.

-

Aniline Moiety: A benzene ring with an amino group at the para position, linked to the morpholine via a carbonyl group.

Table 1: Key Physicochemical Properties

The compound’s topological polar surface area and rotatable bond count (1) suggest moderate solubility and conformational flexibility, critical for its interactions in biological systems .

Synthesis and Chemical Reactivity

Stability and Reactivity

The compound’s carbonyl group and secondary amine render it susceptible to nucleophilic attack and oxidation. Stability studies on similar morpholine-aniline hybrids indicate that storage under inert atmospheres at low temperatures (-20°C) mitigates degradation .

Applications in Medicinal Chemistry

Role in Drug Design

Morpholine derivatives are prized in drug discovery for their ability to enhance solubility and bioavailability. The 3-methylmorpholine group in this compound may act as a solubilizing moiety, while the aniline component provides a platform for further functionalization . For example:

-

Kinase Inhibitors: Morpholine-containing compounds are prevalent in kinase inhibitor designs due to their capacity to form hydrogen bonds with ATP-binding pockets .

-

Anticancer Agents: Analogous structures exhibit tubulin polymerization inhibition, a mechanism critical in halting cancer cell proliferation .

Comparative Analysis with Analogues

The methoxy-substituted analogue, 2-methoxy-6-(3-methylmorpholine-4-carbonyl)aniline (CAS 1493505-37-5), shares similar synthetic utility but differs in electronic properties due to the electron-donating methoxy group . This substitution alters solubility and binding affinity, underscoring the versatility of the core scaffold.

Analytical and Detection Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection is commonly employed for quantifying aromatic amines. For instance, a method developed for β-naphthylamine and 4-nitroaniline in soil samples achieved detection limits of 1 ppb and 0.3 ppm, respectively . Adapting this protocol for 4-(3-methylmorpholine-4-carbonyl)aniline would require optimizing mobile phases (e.g., acetonitrile/water gradients) to resolve its polar and nonpolar regions .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) provides high sensitivity for characterizing this compound. The molecular ion peak at m/z 220.27 [M+H]⁺ and fragment ions corresponding to the morpholine (C₅H₁₀NO⁺) and aniline (C₆H₆N⁺) moieties aid in structural confirmation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume